molecular formula C24H22ClN3OS B2570312 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride CAS No. 1189443-97-7

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride

Cat. No.: B2570312
CAS No.: 1189443-97-7
M. Wt: 435.97
InChI Key: DFLPQZWSUXWTRV-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride is a synthetic compound featuring a thiazolo[5,4-c]pyridine core fused with a benzyl group at the 5-position and a 2-naphthamide substituent. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS.ClH/c28-23(20-11-10-18-8-4-5-9-19(18)14-20)26-24-25-21-12-13-27(16-22(21)29-24)15-17-6-2-1-3-7-17;/h1-11,14H,12-13,15-16H2,(H,25,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLPQZWSUXWTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride is a heterocyclic compound with significant potential in pharmacological applications. Its structure incorporates a thiazolo-pyridine moiety that has been associated with various biological activities, including interactions with adrenergic receptors and potential neuroprotective effects.

  • Molecular Formula : C20H22N3S·HCl
  • Molecular Weight : 373.93 g/mol
  • CAS Number : 327077-32-7

1. Adrenergic Receptor Interaction

Research indicates that derivatives of the thiazolo[5,4-c]pyridine structure exhibit activity on beta-adrenoceptors. For instance, compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide have shown selective agonist activity towards beta3-adrenoceptors in functional assays. This is significant as beta3-adrenoceptors are implicated in metabolic regulation and thermogenesis .

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Studies have demonstrated that thiazolo-pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .

3. Antioxidant Activity

Compounds containing the thiazolo-pyridine scaffold have also been evaluated for their antioxidant properties. The presence of the naphthamide group may contribute to enhanced radical scavenging abilities, which is crucial for protecting neural tissues from oxidative stress .

Case Study 1: Beta-Adrenoceptor Agonism

In a study involving various thiazolo[5,4-c]pyridine derivatives, it was found that specific modifications to the benzyl group significantly influenced receptor selectivity and potency. The compound this compound demonstrated a notable increase in beta3-adrenoceptor agonism compared to its analogs lacking the naphthamide moiety .

Case Study 2: Cholinesterase Inhibition

A series of experiments assessed the AChE inhibitory activity of thiazolo-pyridine derivatives. The compound exhibited an IC50 value indicating potent inhibition of AChE activity (IC50 = 12.34 ± 0.05 μM), suggesting its potential as a therapeutic agent for cognitive enhancement in neurodegenerative disorders .

Research Findings Summary

Activity Type Mechanism IC50 Value Reference
Beta3-Adrenoceptor AgonismSelective agonist activityNot specified
AChE InhibitionCompetitive inhibition12.34 ± 0.05 μM
Antioxidant ActivityRadical scavengingNot specified

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridines exhibit significant antitumor properties. The structural features of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride may contribute to its efficacy against various cancer cell lines. Studies have shown that compounds with similar scaffolds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of several pathogenic bacteria and fungi .

Antioxidant Effects
Compounds with thiazolo-pyridine structures have demonstrated antioxidant activities. This property is crucial in reducing oxidative stress-related damage in cells. The antioxidant potential of this compound can be beneficial in preventing various diseases linked to oxidative stress .

Biological Research

Neuroprotective Effects
The neuroprotective potential of thiazolo[5,4-c]pyridine derivatives is an area of active research. These compounds may protect neuronal cells from damage due to neurodegenerative diseases. This compound could play a role in modulating neuroinflammatory responses and enhancing neuronal survival .

Enzyme Inhibition
Research has indicated that certain thiazole derivatives can act as selective inhibitors for enzymes such as butyrylcholinesterase and lipoxygenase. The specific interactions of this compound with these enzymes could provide insights into developing therapeutic agents for conditions such as Alzheimer's disease .

Materials Science

Polymeric Applications
The unique chemical structure of this compound allows it to be explored as a potential additive in polymer formulations. Its incorporation could enhance the mechanical properties and thermal stability of polymers used in various applications .

Summary Table of Applications

Application AreaDescription
Antitumor ActivityInhibits tumor growth and induces apoptosis in cancer cells
Antimicrobial PropertiesExhibits broad-spectrum activity against bacteria and fungi
Antioxidant EffectsReduces oxidative stress-related cellular damage
Neuroprotective EffectsProtects neuronal cells from damage; potential use in neurodegenerative disease therapies
Enzyme InhibitionSelective inhibitors for butyrylcholinesterase and lipoxygenase
Polymeric ApplicationsEnhances mechanical properties and thermal stability in polymer formulations

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name R-Group (Core Modification) Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound : N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide HCl 5-Benzyl, 2-naphthamide Not explicitly provided* ~439.9 (estimated) Aromatic naphthamide may enhance lipophilicity and receptor binding .
: 4-(tert-Butyl)benzamide analog 4-(tert-Butyl)benzamide C24H28ClN3OS 442.018 Bulky tert-butyl group increases steric hindrance; higher mass vs. target.
: N-(5-Methyl-...-2-naphthamide HCl 5-Methyl, 2-naphthamide Likely C21H20ClN3OS ~405.9 (estimated) Methyl substitution reduces steric bulk; safety protocols emphasize toxicity risks.
: N-(5-Ethyl-...-3-methoxy-2-naphthamide HCl 5-Ethyl, 3-methoxy-2-naphthamide Not provided Not provided Methoxy group introduces polarity; discontinued due to unspecified issues.
: N-(4,5,6,7-Tetrahydro...acetamide HCl Acetamide (no benzyl or naphthamide) C8H12ClN3OS 233.72 Simplified structure with lower molecular weight; limited bioactivity data.

Key Trends and Implications

Alkyl Chains (e.g., methyl, ethyl): Reduce steric hindrance, possibly enhancing metabolic stability . Polar Groups (e.g., methoxy): Improve solubility but may reduce bioavailability due to increased hydrophilicity .

Safety Considerations : Larger aromatic substituents correlate with stricter handling protocols, as seen in and .

Research Gaps: Limited data on the target compound’s bioactivity and exact molecular properties necessitate further studies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride, and how can coupling reactions be optimized?

  • Methodological Answer : Synthesis involves sequential coupling and deprotection steps. For example, coupling the thiazolo[5,4-c]pyridine core with a naphthamide group requires activating the carboxylic acid (e.g., using ethyl chloroformate) and reacting it with the amine under basic conditions (e.g., DBU or triethylamine). Key optimization parameters include:

  • Base selection : Strong bases like DBU enhance nucleophilicity but may promote side reactions; weaker bases (e.g., Na₂CO₃) improve selectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) balance reactivity and solubility.
  • Intermediate purification : Use column chromatography or recrystallization to isolate intermediates (e.g., hydrochloride salts) .

Q. Which spectroscopic techniques are most reliable for characterizing the hydrochloride salt form of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the benzyl (δ ~4.5 ppm, singlet) and naphthamide protons (aromatic δ ~7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) using monoisotopic mass data (e.g., 318.0787 Da for analogous structures) .
  • X-ray crystallography : Resolve crystal packing effects of the hydrochloride salt, which influence solubility and stability .

Q. How can researchers assess the reactivity of the thiazolo[5,4-c]pyridine ring under acidic or basic conditions?

  • Methodological Answer :

  • pH stability studies : Monitor ring-opening reactions via HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH).
  • Thermogravimetric analysis (TGA) : Evaluate thermal decomposition patterns to identify labile functional groups (e.g., benzyl or naphthamide moieties) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., FXa in anticoagulation studies)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with FXa’s active site (e.g., S1 and S4 pockets). Compare results to structurally related inhibitors like edoxaban, which shares a thiazolo[5,4-c]pyridine core .
  • Free-energy perturbation (FEP) : Quantify binding energy differences when modifying substituents (e.g., benzyl vs. methyl groups) .

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular structures?

  • Methodological Answer :

  • Dynamic NMR experiments : Detect conformational flexibility (e.g., ring puckering in the tetrahydrothiazolo moiety) causing signal splitting .
  • Density functional theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to validate proposed tautomers or rotamers .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁸O-labeled water to trace carboxylate activation pathways during amide bond formation.
  • Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. What methodologies optimize enantiomeric purity when synthesizing chiral intermediates?

  • Methodological Answer :

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate diastereomers.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry .

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